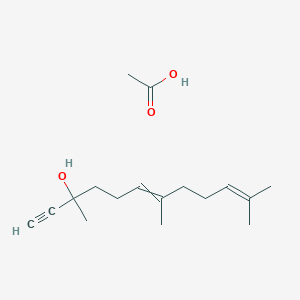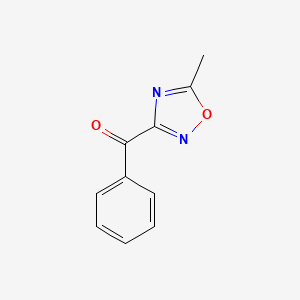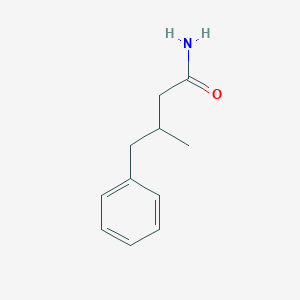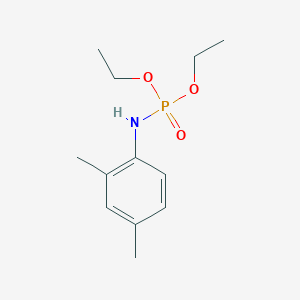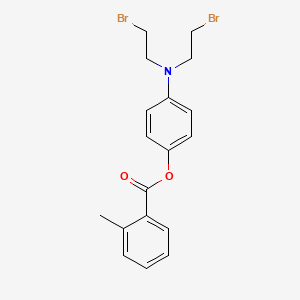![molecular formula C7H14N2O2 B14698811 Ethyl [2-(aziridin-1-yl)ethyl]carbamate CAS No. 25323-93-7](/img/structure/B14698811.png)
Ethyl [2-(aziridin-1-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(aziridin-1-yl)ethyl]carbamate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(aziridin-1-yl)ethyl]carbamate typically involves the reaction of aziridine with ethyl chloroformate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the aziridine ring opens and subsequently forms the desired carbamate compound .
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol . These methods ensure efficient and scalable production suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(aziridin-1-yl)ethyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens and reacts with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl [2-(aziridin-1-yl)ethyl]carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [2-(aziridin-1-yl)ethyl]carbamate involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can open and form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects . This reactivity is the basis for its potential use in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Aziridine alkaloids: These compounds demonstrate pharmacological activities, including antitumor and antimicrobial effects.
Uniqueness
Ethyl [2-(aziridin-1-yl)ethyl]carbamate is unique due to its specific structure that combines the reactivity of the aziridine ring with the stability of the carbamate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
25323-93-7 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
ethyl N-[2-(aziridin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)8-3-4-9-5-6-9/h2-6H2,1H3,(H,8,10) |
InChI Key |
OKWPWBHSSULDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


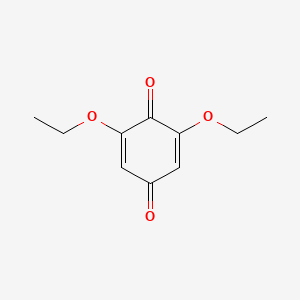
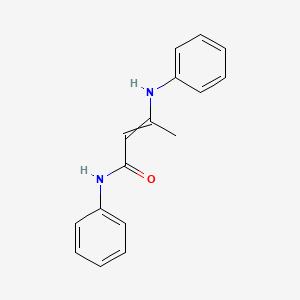



![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
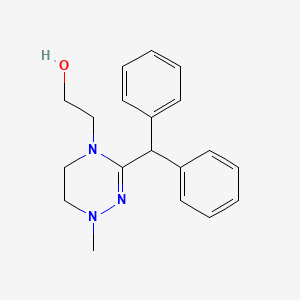

![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
